4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Overview
Description
4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Piperidine and Pyridine Rings: The piperidine and pyridine rings can be introduced through nucleophilic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction with a suitable leaving group.
Addition of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.
Reduction: Reduction reactions could potentially occur at the triazine core or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as its ability to interact with specific enzymes or receptors.
Industry
In industry, it might find applications as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trisubstituted triazines: These compounds share the triazine core but differ in the substituents attached to the ring.
Piperidine derivatives: Compounds with a piperidine ring and various functional groups.
Pyridine derivatives: Compounds with a pyridine ring and different substituents.
Uniqueness
The uniqueness of 4-[4-(2-Pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine lies in its combination of functional groups, which could confer unique chemical and biological properties
Properties
IUPAC Name |
4-[4-(2-pyridin-3-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O2/c20-19(21,22)13-30-18-25-16(27-8-10-29-11-9-27)24-17(26-18)28-7-2-1-5-15(28)14-4-3-6-23-12-14/h3-4,6,12,15H,1-2,5,7-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQJGLKJWOXUNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C3=NC(=NC(=N3)N4CCOCC4)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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